Bis(glycolic acid)

Description

Glycolic acid (C₂H₄O₃), the smallest α-hydroxy acid (AHA), is renowned for its versatile applications in cosmetics, biomedicine, and biodegradable polymers. It is synthesized via chemical routes or biomass conversion and exhibits bactericidal, anti-inflammatory, and exfoliating properties . In skincare, glycolic acid peels (20–70% concentrations) reduce acne and hyperpigmentation by accelerating epidermal turnover . Its low molecular weight enhances skin penetration, though higher concentrations require neutralization to mitigate irritation . Industrially, glycolic acid is a key monomer in polyglycolic acid (PGA) and copolymers like poly(lactic-co-glycolic acid) (PLGA), which are critical for drug delivery and biodegradable packaging due to their tunable degradation rates .

Properties

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3/c2*3-1-2(4)5/h2*3H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORRCVPWRPVJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

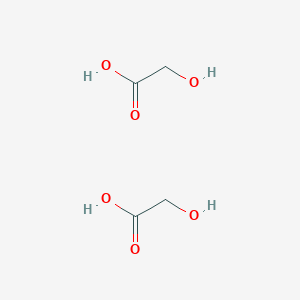

C(C(=O)O)O.C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitric Acid-Mediated Oxidation

Diethylene glycol (DEG) undergoes oxidation with concentrated nitric acid (HNO₃) to yield bis(glycolic acid). Early work by Wurtz (1861) demonstrated this method, achieving moderate yields (58–60%) under heated conditions (70°C) with vanadium(V) oxide as a catalyst. Multi-stage optimization, including crystallization and mother liquor recycling, improves yields to 99%. Side products include glycolic acid and hydroxyethoxyacetic acid, necessitating purification via vacuum distillation.

Key Conditions

Catalytic Air/Oxygen Oxidation

Modern methods employ air or oxygen with noble metal catalysts. Platinum on carbon (Pt/C) at 70–85°C under 100 psig oxygen pressure achieves 82.8–90% yields. Bismuth-platinum catalysts further enhance selectivity to 95% by suppressing over-oxidation to CO₂.

Advantages

-

Avoids corrosive HNO₃.

-

Continuous fixed-bed reactors enable scalability (5.0 g product/g Pt/hr at 10% DEG concentration).

Limitations

Alkaline Hydrolysis of Chloroacetic Acid

Chloroacetic acid reacts with alkali hydroxides (NaOH, KOH) or calcium oxide (CaO) to form bis(glycolic acid). Heintz’s method (1861) remains foundational:

Calcium oxide variants use excess chloroacetic acid to avoid calcium salt formation, yielding 68% after acidification.

Optimized Parameters

-

Molar ratio : 2:1 (ClCH₂COOH:NaOH)

-

Temperature : 100–120°C

Carboxylation of Alkali Metal Salts

Alkali metal salts of ether carboxylic acids react with CO₂ under high-pressure conditions (200–350°C) to form bis(glycolic acid). For example, potassium glycolate carboxylation in the presence of K₂CO₃ and Cu₂O catalysts yields the dipotassium salt, which is acidified to isolate the product.

Reaction Scheme

Challenges

Radical Decarboxylation and Coupling

Emerging photochemical methods utilize iron-catalyzed ligand-to-metal charge transfer (LMCT). 2,2-Bis(trifluoromethyl)glycolic acid undergoes decarboxylation under UV light, generating radicals that dimerize to bis(glycolic acid).

Conditions

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Cost Efficiency : O₂/Pt oxidation is preferred for large-scale production despite catalyst costs, offering high purity and minimal waste.

-

Green Chemistry : Photochemical methods avoid toxic reagents and high temperatures but remain at lab scale.

-

Waste Management : HNO₃ processes require NOx scrubbing, while ClCH₂COOH routes generate NaCl/CaCl₂ byproducts .

Chemical Reactions Analysis

Bis(glycolic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

Bis(glycolic acid) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: Bis(glycolic acid) is used in the production of various industrial products and materials

Comparison with Similar Compounds

Table 1: Comparison of Hydroxy Acids in Skincare

Table 2: Degradation Rates of PLGA Copolymers

| Lactic:Glycolic Acid Ratio | Degradation Time | Key Application |

|---|---|---|

| 50:50 | 1–2 months | Rapid drug delivery |

| 75:25 | 4–5 months | Sustained release |

| 85:15 | 5–6 months | Long-term implants |

| Reference |

Research Findings and Mechanistic Insights

- Antibacterial Activity : Glycolic acid at 0.1–0.4 vol% (pH 3.0–4.0) kills C. acnes 150× more effectively than previously reported .

- Biodegradable Polymers : High-glycolic acid copolymers (>90 mol%) maintain PGA’s crystallinity (40–50%) and tensile strength (~1 GPa) but require annealing to optimize thermal stability .

- Toxicity: Inhalation studies in rats show glycolic acid is non-mutagenic but may induce nephrotoxicity via oxalate accumulation at high doses .

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis routes for bis(glycolic acid), and how do reaction conditions influence yield and purity?

- Methodology : Bis(glycolic acid) synthesis typically involves catalytic oxidation or hydrolysis of precursors like glyconitrile or oxalic acid. For example, phosphomolybdic acid (PMo12) catalyzes the oxidative degradation of starch to glycolic acid, with temperature (e.g., 150–200°C) and catalyst loading critical for optimizing yield . Fermentation using engineered E. coli strains is another route, requiring pH control (~7.0) and nutrient optimization (e.g., glucose concentration) to minimize byproducts . Post-synthesis, adsorption on ion-exchange resins (e.g., Purolite A103S) can purify bis(glycolic acid), with salt content (<1% NaCl) and resin selectivity being key factors .

Q. Which analytical techniques are most reliable for characterizing bis(glycolic acid) purity and structural integrity?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS after derivatization (e.g., silylation) quantifies impurities like lactic acid or residual solvents .

- Spectroscopy : FTIR (C=O stretch at 1740 cm⁻¹) and ¹H-NMR (δ 4.2 ppm for methylene protons) confirm functional groups .

- Thermal Analysis : DSC measures melting points (e.g., ~80°C for bis-glycolic acid) and detects degradation during polymer synthesis .

Advanced Research Questions

Q. How do salt concentration and resin type affect bis(glycolic acid) adsorption efficiency, and how can contradictory literature data be resolved?

- Methodology : Adsorption on anion-exchange resins (e.g., Purolite A1496) follows Langmuir isotherms, but salt content (NaCl) competes for binding sites, reducing capacity by 30–50% at >5% salinity . Conflicting data may arise from resin porosity differences (macroporous vs. gel-type) or kinetic factors (e.g., flow rate). To reconcile discrepancies, researchers should standardize experimental conditions (e.g., 298 K, pH 3.0) and validate models using breakthrough curve analysis .

Q. What kinetic and thermodynamic challenges arise in synthesizing high-molecular-weight poly(bis-glycolic acid) via melt polycondensation?

- Methodology : Achieving high molecular weight (>50 kDa) requires precise control of:

- Temperature : 180–220°C to balance reactivity and thermal degradation (TGA shows >5% weight loss above 240°C) .

- Catalysts : Tin(II) octoate (0.1 wt%) improves esterification rates but may introduce side reactions. Kinetic models (e.g., second-order rate laws) predict monomer conversion, while Flory’s theory guides molecular weight distribution .

- Vacuum Application : Stepwise pressure reduction (<10 Pa) removes water byproducts, critical for shifting equilibrium .

Q. How can enzymatic and chemocatalytic pathways for bis(glycolic acid) production be compared in terms of sustainability and scalability?

- Methodology :

- Enzymatic Routes : Cell-free systems (e.g., aldehyde dehydrogenase) achieve >90% selectivity but require cofactor regeneration (e.g., NADH). Life-cycle assessments (LCAs) highlight lower energy use vs. thermal methods but higher enzyme costs .

- Chemocatalytic Routes : Ru/Sn/C catalysts hydrogenate oxalic acid to bis(glycolic acid) at 120°C, yielding >80% with minimal acetic acid byproduct. Techno-economic analysis (TEA) evaluates solvent recovery (e.g., water vs. ethanol) for industrial feasibility .

Data Interpretation and Contradiction Analysis

Q. Why do degradation rates of poly(bis-glycolic acid) vary significantly across in vitro studies, and how can experimental designs be standardized?

- Methodology : Discrepancies arise from:

- Hydrolytic Conditions : Phosphate buffer (pH 7.4, 37°C) vs. seawater (pH 8.1, 25°C) alters ester bond cleavage rates. ASTM F1635-16 standardizes degradation testing .

- Crystallinity : XRD shows semi-crystalline polymers degrade slower than amorphous ones. DSC crystallinity index (%CI) should be reported alongside degradation data .

- Sample Preparation : Solvent-cast vs. melt-pressed films exhibit different surface morphologies (SEM analysis), affecting water penetration .

Experimental Design Considerations

Q. What statistical approaches are recommended for optimizing bis(glycolic acid) synthesis parameters in multifactorial experiments?

- Methodology :

- Design of Experiments (DoE) : Response surface methodology (RSM) with central composite design evaluates interactions between variables (e.g., temperature, catalyst loading). ANOVA identifies significant factors (p < 0.05) .

- Machine Learning : Neural networks trained on historical data (e.g., reaction time vs. yield) predict optimal conditions, reducing trial runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.